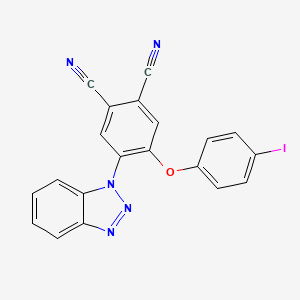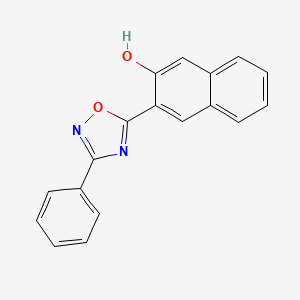![molecular formula C27H28N4O6 B10873832 2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide](/img/structure/B10873832.png)
2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide is a complex organic compound with a molecular formula of C28H30N4O6. This compound is characterized by the presence of methoxybenzoyl groups and a benzamide core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve binding to proteins or enzymes, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide include:
- 2-[(4-Methoxybenzoyl)amino]-N-{(2S)-1-[2-(4-methoxybenzoyl)hydrazino]-3-methyl-1-oxo-2-butanyl}benzamide
- 2-[(4-Methoxybenzoyl)amino]-N-[(2R)-3-methyl-1-(2-naphthylamino)-1-oxo-2-butanyl]benzamide
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H28N4O6 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H28N4O6/c1-4-22(27(35)31-30-25(33)18-11-15-20(37-3)16-12-18)28-26(34)21-7-5-6-8-23(21)29-24(32)17-9-13-19(36-2)14-10-17/h5-16,22H,4H2,1-3H3,(H,28,34)(H,29,32)(H,30,33)(H,31,35) |
InChI Key |
YLQMQMKXSYOVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873750.png)
![2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10873765.png)
![14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B10873766.png)
![ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10873767.png)
![2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10873769.png)
![10-hexanoyl-3-(4-methoxyphenyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873770.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10873782.png)

![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10873796.png)
![Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B10873799.png)
![7-(furan-2-ylmethyl)-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10873817.png)

![7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873821.png)
![12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10873827.png)
